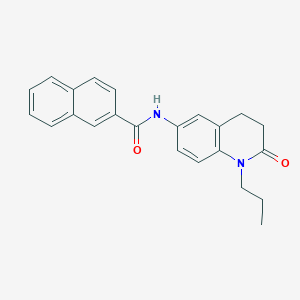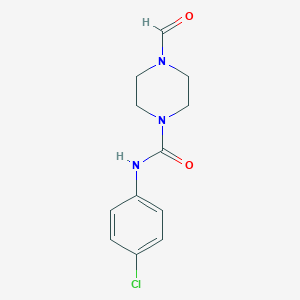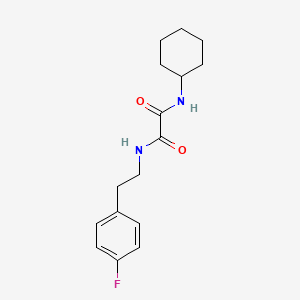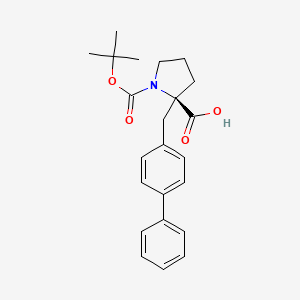
N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and a chlorophenyl group, which contributes to its chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis This involves the reaction of α-haloketones with thiourea under basic conditions The tert-butylamino group is then introduced via nucleophilic substitution reactions, often using tert-butylamine as the nucleophile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The presence of the thiazole ring and the chlorophenyl group suggests that it may have antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings that require high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. The chlorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The tert-butylamino group can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with a methylamino group instead of a tert-butylamino group.
4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with an ethylamino group instead of a tert-butylamino group.
4-Amino-2-(isopropylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with an isopropylamino group instead of a tert-butylamino group.
Uniqueness
The uniqueness of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone lies in its tert-butylamino group, which provides steric hindrance and can influence the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRACUNMWVDRTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride](/img/structure/B2736914.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2736917.png)

![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B2736919.png)
![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736921.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2736922.png)

![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)
![2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2736928.png)



![8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2736937.png)
